N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide
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Overview
Description
N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide is a complex organic compound that features a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The specific interactions of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The solubility of a compound in water and other polar solvents, which is a characteristic of imidazole compounds , can influence its bioavailability and pharmacokinetics.
Result of Action
The wide range of biological activities associated with imidazole derivatives suggests that this compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide typically involves the condensation of 1H-benzo[d]imidazole-2-carbaldehyde with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or sulfonated benzimidazole derivatives.
Scientific Research Applications
N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive benzimidazole core.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical devices.
Comparison with Similar Compounds
Similar Compounds
- 3-(((1H-benzo[d]imidazol-2-yl)imino)methyl)phenol
- N-(1H-benzo[d]imidazole-2-yl)-1-(3-nitrophenyl)methanimine
- 2-(1H-benzo[d]imidazol-2-yl)aniline
Uniqueness
N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its potential as an optoelectronic material and its ability to interact with biological targets .
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-12(2)17(18-20-15-9-4-5-10-16(15)21-18)22-19(23)14-8-6-7-13(3)11-14/h4-12,17H,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDXWLSJKRFHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=NC3=CC=CC=C3N2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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